molecular formula C12H12N2O4 B2815510 2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid CAS No. 872108-02-6

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid

Cat. No.: B2815510
CAS No.: 872108-02-6
M. Wt: 248.238
InChI Key: PPRDYIPEZAWAAM-UHFFFAOYSA-N
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Description

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid is a quinazoline-derived compound characterized by a fused bicyclic quinazolinone core substituted with an ethyl group at position 3 and an acetic acid moiety at position 1. Its molecular formula is C₁₂H₁₂N₂O₄, with a molar mass of 248.23 g/mol . Key physicochemical properties include a predicted density of 1.370 g/cm³, boiling point of 456.3°C, and pKa of 3.89, suggesting moderate solubility in aqueous environments at physiological pH . While its CAS number is inconsistently reported (e.g., 19808-36-7 in some sources vs. 872108-02-6 in others), the latter is more widely validated .

The compound is synthesized via cyclization reactions involving isatoic anhydride and glycine derivatives, followed by alkylation or hydrolysis steps, as detailed in synthetic protocols for structurally related quinazolinones .

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-13-11(17)8-5-3-4-6-9(8)14(12(13)18)7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRDYIPEZAWAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone and tetrahydroquinazolinone derivatives exhibit diverse biological activities, influenced by substituents on the heterocyclic core. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents pKa Applications
2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid 872108-02-6 C₁₂H₁₂N₂O₄ 248.23 Ethyl (C3), acetic acid (C1) 3.89 Pharmaceutical intermediate, antimicrobial research
Ethyl (7-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate N/A C₁₃H₁₃ClN₂O₄ 296.71 Chlorine (C7), ethyl ester (C1) N/A Synthetic intermediate for halogenated derivatives
2-[1-(3,4-Dichlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]acetic acid ethyl ester N/A C₁₉H₁₅Cl₂N₂O₄ 406.25 3,4-Dichlorobenzyl (N1), ethyl ester (C3) N/A Alkylated analog with enhanced lipophilicity for drug design
2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid N/A C₇H₇N₃O₅ 213.15 Pyrimidinedione core, formamido-acetic acid N/A Bioactive compound for coordination chemistry
2-(1H-Tetrazol-1-yl)acetic acid monohydrate N/A C₃H₄N₄O₂·H₂O 158.12 Tetrazole ring, acetic acid N/A Antibiotic precursor, metal coordination studies

Key Findings

Chlorine-substituted analogs (e.g., ethyl 7-chloro derivatives) exhibit stronger electrophilic character, which may correlate with antimicrobial potency .

Synthetic Flexibility :

  • Alkylation at the N1 position (e.g., 3,4-dichlorobenzyl) introduces steric bulk, altering receptor-binding profiles .
  • Ester-to-acid hydrolysis (e.g., ethyl acetate → acetic acid) modifies solubility and bioavailability .

Comparative Physicochemical Properties :

  • The target compound’s pKa (3.89) suggests ionization at physiological pH, favoring solubility in polar solvents, whereas esterified derivatives (e.g., ethyl esters) are more lipophilic .
  • Tetrazole-containing analogs (e.g., 2-(1H-tetrazol-1-yl)acetic acid) exhibit lower molecular weights and distinct coordination capabilities due to the tetrazole ring’s nitrogen-rich structure .

Commercial and Research Relevance: While the target compound is less commercially available than simpler quinazolinones, its structural complexity positions it as a scaffold for specialized drug development . Pyrimidinedione derivatives (e.g., 2-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid) highlight the broader applicability of dioxo-heterocycles in medicinal chemistry .

Biological Activity

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N2O4C_{11}H_{10}N_2O_4 with a molecular weight of approximately 218.21 g/mol. The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds derived from tetrahydroquinazoline exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives showed promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 50 µg/mL to 200 µg/mL, demonstrating their potential as effective antimicrobial agents .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli100
Compound CStaphylococcus aureus200

Antiviral Activity

In addition to antimicrobial properties, derivatives of the tetrahydroquinazoline structure have shown antiviral activity. For example, compounds similar to this compound were tested against various viruses including coxsackievirus B and herpes simplex virus (HSV). The IC50 values for these compounds ranged from 18.3 µM to 22.0 µM against EMCV (Encephalomyocarditis virus), indicating moderate antiviral potential .

The biological activity of tetrahydroquinazoline derivatives is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance:

  • Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit key metabolic enzymes in bacteria and viruses.
  • Disruption of Cell Membranes : Certain derivatives can compromise the integrity of microbial cell membranes, leading to cell lysis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized tetrahydroquinazoline derivatives demonstrated their effectiveness against clinical isolates of Staphylococcus aureus . The study highlighted that certain compounds exhibited antimicrobial activity comparable to standard antibiotics like ampicillin .

Case Study 2: Antiviral Properties
In another investigation focusing on antiviral properties, researchers synthesized several sulfonamide derivatives with structural similarities to tetrahydroquinazolines. These compounds were evaluated for their ability to inhibit HSV replication in vitro, showing significant reductions in viral load with selectivity indexes indicating favorable therapeutic windows .

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